molecular formula C7H9NO2 B071991 2,6-Pyridinedimethanol CAS No. 1195-59-1

2,6-Pyridinedimethanol

Cat. No. B071991
CAS RN: 1195-59-1
M. Wt: 139.15 g/mol
InChI Key: WWFMINHWJYHXHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-pyridinedimethanol and its derivatives involves multiple steps, including the functionalization of pyridine rings and the introduction of methanol groups at specific positions. This process can be tailored to produce compounds with desired properties, such as improved thermal stability or specific coordination behaviors (Halcrow, 2005).

Molecular Structure Analysis

The molecular structure of 2,6-pyridinedimethanol derivatives is characterized by the presence of pyridine and methanol functional groups, which play crucial roles in their chemical reactivity and interaction with metals. These structural features are essential for the formation of complex coordination compounds with unique properties (Oprea et al., 2016).

Chemical Reactions and Properties

2,6-Pyridinedimethanol participates in various chemical reactions, including coordination with metals to form complexes with distinct magnetic, luminescent, and catalytic properties. These reactions are influenced by the compound's molecular structure, which enables selective interaction with different metal ions (Dermitzaki et al., 2013).

Physical Properties Analysis

The physical properties of 2,6-pyridinedimethanol derivatives, such as solubility, melting point, and thermal stability, are determined by their molecular structure and the nature of substituents. These properties are crucial for their application in various fields, including materials science and polymer chemistry (Pailloux et al., 2009).

Chemical Properties Analysis

The chemical properties of 2,6-pyridinedimethanol derivatives, including reactivity, acidity, and coordination behavior, are significantly influenced by the pyridine and methanol groups. These properties enable the formation of a wide range of coordination compounds with diverse applications (Thirumurugan et al., 2012).

Scientific Research Applications

  • Ligand for Coordination Chemistry:

    • 2,6-Pyridinedimethanol has been used as a ligand in coordination chemistry. Its derivatives, especially when coordinated with metals, have shown promise in luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
  • Photovoltaic Properties:

    • It has been applied as a cathode interlayer in inverted polymer solar cells. Its inclusion generates a favorable interface dipole, enhancing the power conversion efficiency of devices. This suggests its potential in improving photovoltaic properties without the need for high-temperature heat treatment (Youn Hwan Kim et al., 2017).
  • Magnetic and Material Chemistry:

    • Studies have explored its role in magnetic chemistry, where it has been part of a mononuclear Co(ii) complex exhibiting field-induced slow magnetic relaxation and easy axis type magnetic anisotropy (Valigura et al., 2017).
    • It has been used as a chain extender in synthesizing biodegradable polycaprolactone/polyurethanes, influencing the thermal resistance, tensile strength, and morphology of the compounds, indicating its utility in materials science (Tsou et al., 2013).
  • Molecular Nanoscale Magnetic Refrigerants:

    • A study shows its use in creating a {Cu(II)15Gd(III)7} cagelike molecule, exhibiting ferrimagnetic behavior and potential as a low-temperature magnetic refrigerant, highlighting its contribution to refrigeration technology at the nanoscale (Dermitzaki et al., 2013).
  • Antibacterial Applications:

    • In a study focused on the development of polyurethane/nanosilver-doped halloysite nanocomposites using 2,6-Pyridinedimethanol as the chain extension agent, results indicated improved thermal stability, mechanical properties, and significant antibacterial properties against Escherichia coli, suggesting its applicability in biomedical materials (Sun et al., 2020).

Safety And Hazards

2,6-Pyridinedimethanol is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

[6-(hydroxymethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFMINHWJYHXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152474
Record name Pyridine-2,6-diyldimethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Pyridinedimethanol

CAS RN

1195-59-1
Record name 2,6-Pyridinedimethanol
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Record name Pyridine-2,6-diyldimethanol
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Record name 2,6-Pyridinedimethanol
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Record name Pyridine-2,6-diyldimethanol
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Record name Pyridine-2,6-diyldimethanol
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Synthesis routes and methods

Procedure details

Pyridine 2,5-dicarboxylic acid is reacted in a process similar to that utilized in the reaction of 3,4,5-trimethoxybenzoic acid set forth in the first two portions of the procedure of Example I so as to produce the corresponding mixed anhydride that is subjected to the catalytic hydrogatation to obtain pyridine 2,6-dimethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
668
Citations
AK Wekesa, GS Nyamato, CO Kowenje… - Inorganica Chimica …, 2022 - Elsevier
Selective extraction of water-bound metal cations through chelating agents is investigated. Reactions of 2,6-pyridinedimethanol (L1) with Cu(NO 3 ) 2 ·3H 2 O, Zn(NO 3 ) 2 ·6H 2 O and …
Number of citations: 2 www.sciencedirect.com
S Hamamci, VT Yilmaz, WTA Harrison, C Thöne - Solid state sciences, 2005 - Elsevier
Two new coordination polymers of saccharinato-silver(I) complexes with 2-pyridylmethanol (mpy) and 2,6-pyridinedimethanol (dmpy), [Ag(sac)(μ-mpy)] n (1) and [Ag(μ-sac)(dmpy)] n (2)…
Number of citations: 40 www.sciencedirect.com
E Kita, G Uścińska - Transition metal chemistry, 2003 - Springer
Oxidation of 2-pyridinemethanol (2-pyol), 2,6-pyridinedimethanol (2,6-pydol) and 2-pyridinecarboxaldehyde (2-pyal) by Cr VI was studied under pseudo-first-order conditions in the …
Number of citations: 4 link.springer.com
PF Juby, RB Babel, GE Bocian, NM Cladel… - Journal of Medicinal …, 1967 - ACS Publications
CH3NHC02CH2 in the general structure of Table I), which exhibited powerful antiatherosclerotic properties when fed orally to rabbits. 1'2 Further studies3· 4 have led to the claim that …
Number of citations: 8 pubs.acs.org
T Taguchi, MS Thompson, KA Abboud… - Dalton Transactions, 2010 - pubs.rsc.org
The syntheses, crystal structures and magnetochemical characterization are reported for two new FeIII complexes [Fe18O6(OH)8(pdm)10(pdmH)4(H2O)4](ClO4)10 (3) and [Fe9O4(OH)…
Number of citations: 33 pubs.rsc.org
CH Tsou, HT Lee, HA Tsai, HJ Cheng… - Polymer degradation and …, 2013 - Elsevier
In this study, 4,4′-diphenylmethane diisocyanate (MDI) and poly(ε-caprolactone) diol (PCL) were used to prepare a prepolymer and then 2,6-pyridinedimethanol (2,6-PDM) was used …
Number of citations: 80 www.sciencedirect.com
Ö Tamer, B Sarıboğa, İ Uçar, O Büyükgüngör - Spectrochimica Acta Part A …, 2011 - Elsevier
Novel dipicolinate complex of copper(II) ion, [Cu(dmp)(dpc)]·0.8H 2 O [dmp: 2,6-pyridinedimethanol; dpc: dipicolinate or pyridine-2,6-dicarboxylate], has been prepared and fully …
Number of citations: 37 www.sciencedirect.com
İ Uçar, Ö Tamer, B Sarıboğa, O Büyükgüngör - Solid state sciences, 2013 - Elsevier
Three new dipicolinate complexes, [M(dmp)(dpc)]·H 2 O [M = Co(II) (1); Zn(II) (2); Ni(II) (3); dmp: pyridine-2,6-dimethanol; dpc: dipicolinate or pyridine-2,6-dicarboxylate], were …
Number of citations: 30 www.sciencedirect.com
RJ Fites, AT Yeager, TL Sarvela, WA Howard… - Inorganica chimica …, 2006 - Elsevier
Reaction of NH 4 VO 3 with 2,6-pyridinedimethanol in water at 85 C followed by the room temperature addition of HCl (aq) yields [HVO 2 (pydim)] x (pydim=2,6-pyridinedimethanolato …
Number of citations: 19 www.sciencedirect.com
HC Brown, GM Chen, PV Ramachandran - Chirality, 1997 - Wiley Online Library
Several new chiral auxiliaries with differing steric and electronic environments, such as α,α′‐dimethyl‐2,6‐pyridinedimethanol, α,α′‐ditrifluoromethyl‐2,6‐pyridinedimethanol, α,α′‐…
Number of citations: 19 onlinelibrary.wiley.com

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